M1002
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Overview
Description
M1002 is a hypoxia-inducible factor-2 (HIF-2) agonist. It enhances the affinity of HIF-2alpha and aryl hydrocarbon receptor nuclear translocator (ARNT) for transcriptional activation. This compound alters the conformation of the HIF-2alpha PAS-B structural domain and acts synergistically with inhibitors of the prolyl hydroxylase structural domain (PHD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M1002 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . The compound is then further processed and purified to achieve the desired purity levels.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
Types of Reactions
M1002 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often characterized and analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
M1002 has a wide range of scientific research applications, including:
Mechanism of Action
M1002 exerts its effects by enhancing the affinity of HIF-2alpha and ARNT for transcriptional activation. It alters the conformation of the HIF-2alpha PAS-B structural domain, which in turn affects the transcriptional activity of HIF-2 target genes. This compound also acts synergistically with inhibitors of the prolyl hydroxylase structural domain (PHD), further enhancing its effects .
Comparison with Similar Compounds
Similar Compounds
M1001: An analog of M1002, M1001 is also a HIF-2 agonist identified by high-throughput screening.
PX-478: A known HIF-1 inhibitor that targets the hypoxia-inducible factor pathway.
BAY 87-2243: Another compound that inhibits HIF-1 activity.
Uniqueness of this compound
This compound is unique in its ability to act as a potent HIF-2 agonist, enhancing the expression of HIF-2 target genes with great efficacy. Its synergistic action with PHD inhibitors further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H8F6N2O2S |
---|---|
Molecular Weight |
394.29 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H8F6N2O2S/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-13-11-3-1-2-4-12(11)26(24,25)23-13/h1-7H,(H,22,23) |
InChI Key |
BMTRZTPPTZHACH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M1002; M 1002; M-1002 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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